2,5-Difluoro-4-iodobenzoic acid

Description

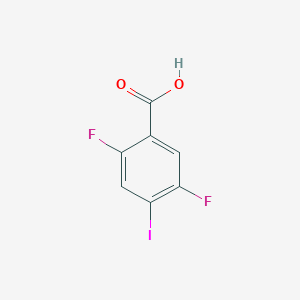

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-4-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2IO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCOIEWOMPAZDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)I)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2,5 Difluoro 4 Iodobenzoic Acid

Reactivity Pathways Involving the Iodine Moiety

The iodine atom in 2,5-Difluoro-4-iodobenzoic acid is the focal point of its most significant reactivity. It can be oxidized to a higher valence state, leading to the formation of hypervalent iodine(III) intermediates. These species are highly electrophilic and play a crucial role in a variety of synthetic transformations.

Formation and Reactivity of Hypervalent Iodine(III) Intermediates

Hypervalent iodine compounds are characterized by an iodine atom that has expanded its valence shell beyond the typical octet. In the case of this compound, the iodine atom can be oxidized to form λ³-iodanes, which are iodine(III) species. nih.gov These intermediates are key to the compound's utility in modern organic synthesis. nih.govresearchgate.net

Iodonium (B1229267) species, a class of hypervalent iodine(III) compounds, can be generated in situ from this compound. This is typically achieved through oxidation in the presence of a suitable acid. The presence of the electron-withdrawing fluorine atoms on the aromatic ring is thought to enhance the electrophilicity of the iodine center, facilitating the formation of these reactive intermediates. The general synthesis of diaryliodonium salts often involves the initial oxidation of an aryl iodide to an iodine(III) compound, which is then reacted with another aromatic compound. While specific studies on the in situ generation from this compound are not detailed in the provided results, the general principles of hypervalent iodine chemistry suggest that oxidation with reagents like m-chloroperoxybenzoic acid (mCPBA) in the presence of a strong acid could lead to the formation of the corresponding iodonium species.

Once the hypervalent iodine(III) intermediate is formed, it can undergo ligand exchange reactions. This process is fundamental to the synthetic utility of these species, as it allows for the introduction of a wide variety of functional groups. For instance, in the synthesis of diaryliodonium salts, a common strategy involves the ligand exchange of an initially formed iodine(III) compound. This allows for the creation of unsymmetrical diaryliodonium salts, which are valuable reagents in cross-coupling reactions. The specific ligands that can be exchanged onto the iodine center of a derivative of this compound would depend on the reaction conditions and the desired outcome, but common ligands include tosylates, triflates, and other non-coordinating anions.

Mechanistic Studies of Iodine-Mediated Reaction Pathways

Understanding the mechanisms by which iodine-containing compounds mediate reactions is crucial for optimizing existing methods and developing new synthetic strategies. The reactions involving derivatives of this compound can proceed through various pathways, including those involving radical intermediates, concerted steps, and charge transfer processes.

Radical Intermediates in Catalytic Cycles

Many reactions mediated by hypervalent iodine reagents are understood to proceed via radical intermediates. beilstein-journals.org For instance, the photocatalytic one-electron reduction of certain hypervalent iodine(III) compounds can generate reactive alkoxy radicals, which can then undergo further reactions like intramolecular cyclization. nih.gov These processes highlight how hypervalent iodine reagents, potentially derived from this compound, can be used to initiate radical-based transformations under mild, light-induced conditions. uliege.be

The generation of radicals can also be achieved through other means, such as the interaction of a hypervalent iodine(III) reagent like (diacetoxyiodo)benzene (B116549) (PIDA) with additives, which can create a reactive species that initiates a radical cascade. beilstein-journals.orgnih.gov The versatility of photoredox catalysis, in particular, allows for the generation of a wide array of fluorinated radicals from various precursors under gentle conditions, avoiding the need for harsh UV light or toxic initiators. uliege.be

| Initiation Method | Radical Species Generated | Typical Reaction Type |

|---|---|---|

| Photoredox Catalysis | Alkoxy, Aryl, or other functionalized radicals | Cyclizations, C-H Functionalizations. nih.govbeilstein-journals.org |

| Oxidant/Additive System (e.g., PIDA/LiBr) | Halogen-centered radicals | Oxidative Halocyclization. nih.gov |

| Ligand-to-Metal Charge Transfer (LMCT) | Aryl or Alkyl radicals via decarboxylation | Perfluoroalkylation, Minisci Reactions. nih.govnih.gov |

Concerted Mechanisms and Transition State Analysis

In contrast to stepwise pathways involving discrete intermediates, some iodine-mediated reactions can occur through concerted mechanisms where bond breaking and bond formation happen simultaneously. Computational studies, such as Density Functional Theory (DFT) calculations, are invaluable tools for investigating these pathways. nih.govnih.gov For example, DFT calculations have been used to analyze the mechanism of aryl group transfer from an iodine center to a copper catalyst, identifying a five-membered transition state that precedes reductive elimination. nih.gov

Similarly, an iodine-to-oxygen 1,3-aryl migration has been proposed to proceed through a concerted mechanism via a five-membered intermediate. beilstein-journals.org The analysis of transition states helps to elucidate the reaction's energy profile and predict whether a mechanism is likely to be concerted or stepwise. nih.gov For nucleophilic aromatic substitution reactions, for instance, computational models can predict a concerted mechanism for some substrates while predicting a stepwise pathway involving a stable Meisenheimer intermediate for others. nih.gov

| Characteristic | Stepwise Mechanism | Concerted Mechanism |

|---|---|---|

| Intermediates | Involves one or more stable intermediates (e.g., radicals, carbocations, Meisenheimer complexes). nih.gov | Proceeds without any stable intermediates. |

| Transition State | Multiple transition states corresponding to each step. | A single transition state for the entire transformation. nih.gov |

| Energy Profile | Shows energy minima for intermediates. | Shows a single energy maximum. |

| Example | Radical cyclization via a discrete radical intermediate. nih.gov | 1,3-Aryl migration via a five-membered transition state. beilstein-journals.org |

Ligand-to-Metal Charge Transfer Processes

Ligand-to-metal charge transfer (LMCT) is a photochemical process that offers a powerful strategy for generating reactive radicals. nih.govum.es This mechanism involves a complex formed between a metal center (often a base metal like iron or copper) and a ligand. um.esrsc.org The carboxylate moiety of this compound could potentially act as such a ligand.

In an LMCT process, absorption of light excites an electron from the ligand to the metal center. nih.gov This results in the reduction of the metal and the formation of a ligand-centered radical. nih.gov If the ligand is a carboxylate, this process can lead to the homolysis of the metal-oxygen bond, generating an aroyloxyl radical, which can subsequently undergo decarboxylation to form a highly reactive aryl radical. um.es This strategy has been successfully employed in photoredox catalysis to drive challenging chemical reactions, such as the perfluoroalkylation of arenes, under mild conditions. nih.gov The process can even be made fully catalytic by electrochemically re-oxidizing the reduced metal center back to its active state. nih.gov

| Component | Role in LMCT Process |

|---|---|

| Metal Center | Acts as the electron acceptor (e.g., Fe(III), Cu(II)). Becomes reduced during the photo-excitation step. um.es |

| Ligand | Acts as the electron donor (e.g., carboxylate from this compound). Becomes a radical species. um.es |

| Light (Photon) | Provides the energy to induce the electron transfer from ligand to metal. nih.gov |

| Resulting Species | A reduced metal center and a reactive radical (e.g., aryl radical after decarboxylation). nih.gov |

Reactivity of the Fluorine Substituents

The two fluorine atoms on the aromatic ring of this compound profoundly influence its chemical properties and reactivity through a combination of electronic effects.

Electronic Effects on Aromatic Reactivity

Fluorine substituents exert two primary electronic effects on an aromatic ring: a strong electron-withdrawing inductive effect (-I) and an electron-donating resonance (or mesomeric) effect (+R). stackexchange.comdoubtnut.com

Inductive Effect (-I): Due to fluorine's high electronegativity, it strongly pulls electron density from the aromatic ring through the sigma bond network. This effect is distance-dependent and deactivates the ring towards electrophilic attack. stackexchange.com

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated back into the pi system of the ring. quora.comquora.com This +R effect is particularly significant for fluorine compared to other halogens because the interacting 2p orbitals of fluorine and carbon are similar in size and energy, allowing for effective orbital overlap. quora.com This effect opposes the -I effect and tends to increase electron density at the ortho and para positions relative to the fluorine atom.

| Electronic Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Electron withdrawal through the σ-bond framework due to fluorine's high electronegativity. stackexchange.com | Deactivates the aromatic ring; increases the acidity of the carboxylic acid by stabilizing the conjugate base. stackexchange.com |

| Resonance Effect (+R) | Electron donation from fluorine's lone pairs into the π-system of the ring. quora.com | Partially counteracts the -I effect; directs electrophiles to ortho/para positions relative to the fluorine. |

Nucleophilic Aromatic Substitution Considerations

The presence of two different halogens, fluorine and iodine, on the benzene (B151609) ring of this compound raises important questions regarding the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. The reactivity of aryl halides in SNAr reactions is largely dictated by the electron-withdrawing ability of the substituents and the nature of the leaving group.

In the case of this compound, the two fluorine atoms strongly activate the aromatic ring towards nucleophilic attack due to their high electronegativity. The iodine atom, while also a halogen, is a better leaving group than fluorine in SNAr reactions. However, the position of nucleophilic attack is also influenced by the directing effects of the other substituents. The carboxylate group is a deactivating group for nucleophilic substitution and will direct incoming nucleophiles to the ortho and para positions.

Considering the related compound, 2,5-difluoro-4-iodoaniline (B2362556), studies have shown that nucleophilic substitution can be directed. For instance, in the synthesis of certain biologically active compounds, the amino group can direct substitution, and its transformation can proceed without displacement of the iodine or fluorine atoms. In a related context, the reaction of 2,5-difluoro-4-iodoaniline with methanesulfonyl chloride in the presence of pyridine (B92270) leads to the formation of the corresponding sulfonamide, demonstrating that the amino group can be functionalized chemoselectively. googleapis.com

While specific studies on the nucleophilic aromatic substitution of this compound are not extensively documented in the literature, the general principles of SNAr suggest that the more labile iodine atom would be the preferred site of substitution, especially with soft nucleophiles. However, the strong activation provided by the fluorine atoms could also facilitate their displacement under certain conditions, particularly with hard nucleophiles. The precise outcome would likely depend on the nature of the nucleophile, the reaction conditions, and the potential for intramolecular catalysis or directing effects from the carboxylate group.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group of this compound offers a handle for a variety of chemical transformations, including decarboxylation, esterification, and amidation.

Decarboxylation Reactions

Esterification and Amidation Derivatizations

The carboxylic acid group of this compound can be readily converted to esters and amides, which are common intermediates in the synthesis of more complex molecules.

Esterification can be achieved through standard methods, such as Fischer esterification with an alcohol under acidic catalysis. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. The resulting 2,5-difluoro-4-iodobenzoyl chloride can then be reacted with an alcohol to form the corresponding ester.

Amidation follows a similar strategy. The carboxylic acid can be activated with a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the addition of a primary or secondary amine. Alternatively, the formation of the acyl chloride and subsequent reaction with an amine provides a high-yielding route to the corresponding amide.

These derivatizations are crucial for modifying the properties of the molecule and for its incorporation into larger structures, particularly in the synthesis of pharmaceuticals and other biologically active compounds.

Multi-functional Reactivity and Chemoselectivity

The presence of three distinct functional groups on this compound—a carboxylic acid, two fluorine atoms, and an iodine atom—presents both a challenge and an opportunity in terms of chemoselectivity. The ability to selectively react one functional group while leaving the others intact is key to its utility as a synthetic building block.

The carbon-iodine bond is particularly susceptible to a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. For instance, the Heck coupling of the related 2,5-difluoro-4-iodoaniline with glycals has been reported, demonstrating the reactivity of the C-I bond in the presence of other functional groups. rsc.org This suggests that this compound or its derivatives could undergo similar transformations, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, at the C-I position.

The synthesis of this compound itself highlights the chemoselectivity of organometallic reactions. It can be prepared from 1-bromo-2,5-difluorobenzene via a halogen-metal exchange followed by carboxylation. This indicates that the C-Br bond is more reactive towards lithiation than the C-F bonds.

Furthermore, the carboxylic acid group can be selectively transformed into esters or amides without affecting the halogen substituents, as discussed previously. This orthogonality allows for a stepwise functionalization of the molecule. For example, the carboxylic acid could first be converted to an amide, and the resulting product could then undergo a cross-coupling reaction at the C-I bond.

The following table summarizes the potential chemoselective reactions of this compound:

| Reactive Site | Reaction Type | Reagents and Conditions | Potential Product |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | 2,5-Difluoro-4-iodobenzoate ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., EDC, DCC) | 2,5-Difluoro-4-iodobenzamide |

| Carbon-Iodine Bond | Suzuki Coupling | Boronic acid, Pd catalyst, Base | 4-Aryl-2,5-difluorobenzoic acid |

| Carbon-Iodine Bond | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-2,5-difluorobenzoic acid |

| Carbon-Iodine Bond | Heck Coupling | Alkene, Pd catalyst, Base | 4-Alkenyl-2,5-difluorobenzoic acid |

| Carbon-Iodine Bond | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 4-Amino-2,5-difluorobenzoic acid |

This selective reactivity makes this compound a valuable and versatile intermediate in the synthesis of complex, highly functionalized aromatic compounds.

Applications in Organic Synthesis and Advanced Materials

As a Versatile Building Block for Complex Molecular Architectures

The presence of multiple reactive sites on 2,5-Difluoro-4-iodobenzoic acid allows for its elaboration into intricate molecular structures. The carboxylic acid group can undergo standard transformations, while the carbon-iodine bond is particularly amenable to cross-coupling reactions, and the fluorine atoms influence the electronic properties and biological activity of the resulting molecules.

While direct research literature specifically detailing the use of this compound for the synthesis of phthalides, isocoumarins, and indoles is not extensively available, the well-established reactivity of analogous 2-iodobenzoic acids provides a strong basis for its potential in these transformations.

Phthalides: The synthesis of phthalides often involves the palladium-catalyzed coupling of 2-iodobenzoic acids with terminal alkynes. researchgate.net This reaction typically proceeds via a Sonogashira coupling followed by an intramolecular cyclization. Given this established methodology, it is highly probable that this compound could serve as a substrate in similar reactions to produce fluorinated phthalide (B148349) derivatives. The general synthesis of phthalides from keto acids and phenolic amines is also a known method. google.com

Isocoumarins: The synthesis of isocoumarins can be achieved through various methods, including the copper-catalyzed annulation of 2-halobenzoic acids and 2-fluoro-1,3-diketones. nih.gov A related approach involves the Sonogashira-type reaction of 4-fluoro-2-iodobenzoic acid, where temperature can selectively direct the cyclization to either phthalides or isocoumarins. ossila.com These examples strongly suggest that this compound would be a viable precursor for the synthesis of difluoro-substituted isocoumarins, which are of interest for their potential biological activities.

Indoles: The synthesis of indole (B1671886) derivatives is a cornerstone of medicinal chemistry. nih.gov While numerous methods exist for indole synthesis, including those starting from substituted anilines or through various cyclization strategies, direct application of this compound in documented indole syntheses is not prominent. However, its structural motifs could potentially be incorporated into indole-containing structures through multi-step synthetic sequences.

The term "polyfunctionalized compounds" refers to molecules bearing multiple functional groups. The inherent structure of this compound, with its carboxylic acid, two fluorine atoms, and an iodine atom, makes it a prime candidate for the synthesis of such complex molecules. The differential reactivity of these groups allows for a stepwise and controlled introduction of further functionalities. For instance, the iodine atom can be readily transformed through cross-coupling reactions, while the carboxylic acid can be converted to esters, amides, or other derivatives. The fluorine atoms, being relatively inert, can modulate the properties of the final compound. While specific research detailing the use of this compound for this purpose is not abundant, the principles of organic synthesis support its utility in creating novel, highly functionalized molecules for various applications, including materials science and medicinal chemistry.

Precursor for Advanced Hypervalent Iodine Reagents and Catalysts

Hypervalent iodine compounds are powerful oxidizing agents and are widely used in organic synthesis as environmentally benign alternatives to heavy metal-based reagents. nih.govacs.org 2-Iodobenzoic acid and its derivatives are common precursors for the synthesis of various hypervalent iodine(III) and iodine(V) reagents. researchgate.netchemicalbook.com

Cyclic hypervalent iodine(III) oxidants, such as derivatives of 2-iodosobenzoic acid (IBA), are known for their enhanced stability and reactivity compared to their acyclic counterparts. The synthesis of these reagents often starts from the corresponding 2-iodobenzoic acid. For example, 4-fluoro-2-iodobenzoic acid has been successfully used to prepare pseudocyclic benziodoxole tosylates, which are effective hypervalent iodine oxidants. ossila.com Based on this precedent, this compound is an excellent candidate for the synthesis of novel, fluorinated cyclic hypervalent iodine(III) reagents. The presence of two fluorine atoms would be expected to influence the reactivity and stability of the resulting oxidant.

| Precursor | Reagent Type | Potential Product from this compound |

| 2-Iodobenzoic Acid | Cyclic Hypervalent Iodine(III) Oxidant | 5,8-Difluoro-2-iodosobenzoic acid derivative |

| 4-Fluoro-2-iodobenzoic Acid | Pseudocyclic Benziodoxole Tosylate | 5,8-Difluoro-substituted pseudocyclic benziodoxole tosylate |

Table 1: Potential Cyclic Hypervalent Iodine(III) Oxidants from this compound

Vinylbenziodoxolones (VBX) are a class of hypervalent iodine(III) reagents that have emerged as powerful tools for the stereospecific vinylation of various nucleophiles. The synthesis and reactivity of these reagents are of significant interest in contemporary organic chemistry. While there is no direct literature on the synthesis of VBX from this compound, the general synthetic routes to benziodoxolone-based reagents suggest its potential as a precursor. The fluorine substituents would likely modulate the electrophilicity and reactivity of the resulting VBX reagent, potentially leading to new applications in stereospecific transformations.

The introduction of a trifluoromethyl (CF3) group can significantly alter the biological and chemical properties of organic molecules. beilstein-journals.org Hypervalent iodine reagents have been instrumental in the development of electrophilic trifluoromethylating agents. researchgate.net A prominent class of these reagents, known as Togni reagents, are derived from 2-iodobenzoic acid. These reagents provide a source of "CF3+" for the trifluoromethylation of a wide range of substrates. Given the established role of 2-iodobenzoic acid derivatives in this area, this compound represents a logical starting point for the design and synthesis of new, fluorinated electrophilic trifluoromethylating agents. The electronic effects of the fluorine atoms could fine-tune the reactivity of the resulting reagent, potentially offering advantages in specific applications.

| Reagent Class | Precursor | Potential Application of this compound |

| Togni Reagents | 2-Iodobenzoic Acid | Precursor for novel fluorinated Togni-type reagents |

| Umemoto's Reagents | Dibenzothiophenium salts | Not directly applicable |

| Yagupolskii's Reagents | Diaryl sulfoxides | Not directly applicable |

Table 2: Potential for this compound in Electrophilic Trifluoromethylating Agent Synthesis

Role in C-C, C-N, C-O, and C-S Bond Formation Methodologies

The presence of both a carboxylic acid group and an iodo-substituent on the fluorinated benzene (B151609) ring allows for a variety of chemical transformations, enabling the formation of diverse chemical bonds.

Research on the synthesis of molecular rotors has utilized a 2,5-difluoro-1,4-phenylene rotator, which was incorporated into a larger molecular structure via a Sonogashira cross-coupling reaction. researchgate.net This demonstrates the feasibility of coupling at a carbon atom flanked by two fluorine atoms, a structural feature present in this compound. The synthesis of these molecular rotors involved the reaction of a diethynyl stator with a diiodo-phenylene rotator, showcasing the formation of two new carbon-carbon bonds in a single synthetic step. researchgate.net

Table 1: Examples of Sonogashira-type Reactions with Related Compounds

| Aryl Halide | Alkyne Partner | Product Type | Reference |

| 1,4-diiodo-2,5-difluorobenzene | Diethynyl-steroidal stator | Molecular Rotor | researchgate.net |

| 1-bromo-4-iodobenzene | Phenylacetylene | Di-substituted alkyne | General Knowledge |

It is important to note that while the electronic and steric environment of the iodo-substituent in this compound would influence its reactivity, the general principles of Sonogashira and other cross-coupling reactions are expected to apply.

Cascade reactions, also known as tandem or domino reactions, and one-pot syntheses are highly efficient synthetic strategies that minimize the number of separate reaction and purification steps. While the potential for this compound to participate in such processes is high given its multiple functional groups, specific examples are not prominently featured in the surveyed scientific literature. However, a one-pot synthesis starting from 1,4-dihalogenobenzenes to produce trityl alcohols via mono-lithiation and subsequent reaction with diethylcarbonate has been reported. researchgate.net This type of sequential reaction highlights the potential for developing cascade sequences involving iodo- and fluoro-substituted benzoic acids.

Contribution to the Synthesis of Novel Chemical Entities and Intermediates

The unique substitution pattern of this compound makes it a valuable precursor for a range of specialized chemical structures.

Research has demonstrated the utility of this compound as a key intermediate in the synthesis of other functionalized aromatic compounds. A study by Schlosser and Rausis detailed a "halogen dance" reaction, where treatment of a related iodofluoroarene with lithium diisopropylamide led to deprotonation and subsequent iodine migration. researchgate.net This new aryllithium species could then be trapped with an electrophile, such as carbon dioxide, to generate a different isomer of the iodofluorobenzoic acid. researchgate.net This methodology allows for the regiochemically flexible synthesis of various substituted fluoroarenes.

Furthermore, the same research describes the conversion of a family of iodofluoroarenes into a set of acids, including this compound, through treatment with butyllithium (B86547) or isopropylmagnesium chloride and carbon dioxide. researchgate.net This highlights its role as both a synthetic target and a starting point for further chemical elaboration.

The incorporation of fluorine atoms into organic molecules can significantly influence their physical and electronic properties, making them attractive for applications in material science. While direct applications of this compound in materials are not extensively documented, related structures have shown significant promise.

The development of fluorinated liquid crystals is another area where derivatives of this compound could be impactful. Fluorine substitution is known to influence the mesophase behavior and other properties of liquid crystalline materials. researchgate.net

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. The strength of this interaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring bearing the halogen. The fluorine atoms in this compound are expected to significantly enhance the halogen bonding donor capability of the iodine atom.

Studies on the co-crystallization of fluorinated iodobenzenes with various halogen bond acceptors have demonstrated the formation of well-defined supramolecular architectures. researchgate.net The strength of the halogen bond can be tuned by the degree of fluorination of the iodobenzene. This principle makes this compound a highly promising building block for the rational design of supramolecular assemblies. The carboxylic acid group can also participate in hydrogen bonding, allowing for the formation of complex networks based on multiple non-covalent interactions.

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the identity and purity of 2,5-Difluoro-4-iodobenzoic acid, with each method offering unique information about its molecular architecture.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and the positions of fluorine atoms.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene (B151609) ring. The proton at the C-3 position will appear as a doublet of doublets due to coupling with the adjacent fluorine at C-2 and a smaller, longer-range coupling to the fluorine at C-5. Similarly, the proton at the C-6 position will exhibit splitting from the adjacent fluorine at C-5 and a longer-range coupling to the fluorine at C-2. The carboxylic acid proton will typically appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), though its position can be variable.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display seven unique carbon signals, corresponding to the six carbons of the benzene ring and the one carboxylic acid carbon. docbrown.info The signals for the carbons directly bonded to fluorine (C-2 and C-5) will appear as doublets with large coupling constants (¹JCF). The carbons adjacent to the C-F bonds will also show smaller couplings (²JCF). The carbon attached to the iodine atom (C-4) and the carboxylic acid (C-1) will have their chemical shifts influenced by these electronegative substituents. docbrown.infowisc.edu The presence of fluorine atoms generally causes carbons to which they are attached to be shifted downfield. blogspot.com

¹⁹F NMR: As ¹⁹F is a spin-active nucleus with 100% natural abundance, ¹⁹F NMR is highly informative. wikipedia.org The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at the C-2 and C-5 positions. huji.ac.il These signals will likely appear as doublets, split by each other through a four-bond coupling (⁴JF-F). The chemical shifts will be characteristic of fluorine atoms on an aromatic ring, and precise values can help confirm the substitution pattern. slideshare.netspectrabase.comspectrabase.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | H-3 | ~7.5 - 8.0 | doublet of doublets (dd) | ³JH-F, ⁵JH-F |

| ¹H | H-6 | ~7.8 - 8.3 | doublet of doublets (dd) | ³JH-F, ⁵JH-F |

| ¹H | -COOH | >10 | broad singlet (br s) | - |

| ¹³C | C=O | ~165 - 170 | singlet (or triplet from solvent) | - |

| ¹³C | C-F | ~155 - 165 | doublet (d) | ¹JCF ≈ 240-260 |

| ¹³C | C-I | ~90 - 100 | singlet (or multiplet from F) | - |

| ¹³C | C-H / C-C | ~115 - 140 | multiplet (m) | JCF |

Note: These are predicted values based on analogous compounds like 2,5-difluorobenzoic acid and other halogenated benzoic acids. Actual experimental values may vary. nih.gov

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy probes the functional groups within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorption bands. A very broad band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. researchgate.net A sharp and intense band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. researchgate.net The C-F stretching vibrations typically appear as strong bands in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to several peaks in the 1450-1600 cm⁻¹ range. The C-I stretch is expected at lower wavenumbers, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The aromatic ring vibrations and the C-I bond stretch are often strong and easily identifiable in the Raman spectrum. nih.govresearchgate.netacs.org The symmetric vibrations of the substituted benzene ring are particularly Raman-active and can provide a clear fingerprint for the compound. researchgate.netaps.org

Table 2: Typical Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | IR | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | IR, Raman | 3000 - 3100 | Medium |

| C=O Stretch (Carbonyl) | IR | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | IR, Raman | 1450 - 1600 | Medium to Strong |

| C-F Stretch | IR | 1200 - 1300 | Strong |

Note: Values are based on data for similar halogenated benzoic acids. chemicalbook.comchemicalbook.comnist.gov

Mass Spectrometry (HRMS, LC-MS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information on the molecular weight and elemental composition, as well as structural details through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula (C₇H₃F₂IO₂) by matching the measured mass to the calculated mass (283.9244 g/mol ).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.netlcms.cz This is particularly useful for analyzing the purity of the compound and can be used in negative ion mode to detect the deprotonated molecule [M-H]⁻. Derivatization techniques can also be employed to enhance ionization and chromatographic separation. researchgate.netacs.org The presence of iodine (a monoisotopic element) and fluorine gives a distinct isotopic pattern that aids in identification. nih.gov

The fragmentation pattern in mass spectrometry would likely involve the initial loss of the carboxylic acid group (-COOH) or a hydroxyl radical (-OH), followed by subsequent losses of iodine or fluorine atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the ultraviolet region, typically between 200 and 300 nm. nih.gov These absorptions correspond to π→π* transitions within the benzene ring. The substitution pattern with fluorine, iodine, and a carboxylic acid group will influence the exact position (λmax) and intensity of these absorption bands compared to unsubstituted benzoic acid. nist.gov

Diffraction Methods for Solid-State Structure Determination

Diffraction methods are essential for determining the precise three-dimensional arrangement of atoms in the crystalline state.

Single-Crystal X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction is the most powerful technique for obtaining an unambiguous three-dimensional molecular structure. researchgate.netmdpi.comresearcher.lifemdpi.com By analyzing the diffraction pattern of a single crystal, it is possible to determine precise bond lengths, bond angles, and torsional angles. For this compound, this analysis would confirm the planar structure of the benzene ring and the relative positions of all substituents.

Furthermore, it would reveal the intermolecular interactions that govern the crystal packing. It is highly probable that the molecules would form centrosymmetric dimers in the solid state, linked by strong hydrogen bonds between their carboxylic acid groups, a common structural motif for carboxylic acids. rsc.orgnih.govresearchgate.netresearchgate.net Other potential intermolecular interactions, such as halogen bonding involving the iodine atom or π-π stacking between the aromatic rings, could also be identified, providing a complete picture of the supramolecular assembly. acs.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and other electronic properties.

For 2,5-Difluoro-4-iodobenzoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate the distribution of electrons within the molecule. These calculations reveal the influence of the electron-withdrawing fluorine and iodine atoms and the carboxylic acid group on the aromatic ring. The resulting electron density map highlights regions of high and low electron density, which are crucial for understanding the molecule's reactivity. Key structural parameters, such as bond lengths and angles, can be optimized and compared with experimental data if available.

A study on the related compound 2-amino-4,5-difluorobenzoic acid utilized DFT calculations to determine its equilibrium geometry and other properties, demonstrating the utility of this approach for substituted benzoic acids. nih.gov

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-I Bond Length | ~2.10 Å |

| C-F Bond Lengths | ~1.35 Å |

| C=O Bond Length | ~1.21 Å |

| C-O-H Bond Angle | ~106.5° |

| Dihedral Angle (Ring-COOH) | ~15-25° |

Note: These are hypothetical values based on typical DFT results for similar halogenated benzoic acids and are presented for illustrative purposes.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition states.

For this compound, this could involve modeling its participation in reactions such as nucleophilic aromatic substitution, esterification, or cross-coupling reactions where the carbon-iodine bond is active. By calculating the energies of reactants, products, and transition states, activation energies and reaction enthalpies can be determined. This information helps in predicting the feasibility and kinetics of a reaction. For instance, modeling the transition state for the displacement of the iodine atom would provide insight into the energetic barrier for such a transformation, guiding the choice of experimental reaction conditions.

Investigation of Structure-Reactivity Relationships

Understanding the relationship between a molecule's structure and its chemical reactivity is a primary goal of chemical research. Computational studies can quantify the electronic effects of substituents, which is key to this understanding.

In this compound, the fluorine and iodine atoms exert significant inductive (-I) and, in the case of fluorine, resonance (+R) effects. The large iodine atom also introduces a steric effect, potentially forcing the carboxylic acid group out of the plane of the benzene (B151609) ring. stackexchange.com This "ortho effect" can influence the acidity of the carboxylic acid by disrupting the resonance stabilization of the carboxylate anion with the ring. stackexchange.com Quantitative structure-activity relationship (QSAR) analyses, informed by computed descriptors like atomic charges and dipole moments, can correlate these structural features with observed reactivity, such as the compound's acidity (pKa). nih.gov

Table 2: Electronic Effects of Substituents on Benzoic Acid Acidity

| Substituent | Position | Primary Electronic Effect | Impact on Acidity |

|---|---|---|---|

| -F | ortho/meta/para | -I, +R | Increases acidity (net effect) |

| -Cl | ortho/meta/para | -I, +R (weak) | Increases acidity |

| -Br | ortho/meta/para | -I, +R (weak) | Increases acidity |

| -I | ortho/meta/para | -I, +R (very weak) | Increases acidity |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and distributions of these orbitals are critical for predicting how a molecule will react.

For this compound, the HOMO is expected to be located primarily on the aromatic ring and the iodine atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to have significant contributions from the carboxylic acid group and the carbon atoms attached to the electronegative halogens, marking these as potential sites for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. These insights are fundamental for predicting the outcomes of various chemical transformations.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov Theoretical vibrational frequencies from IR and Raman spectra calculations can be compared with experimental data to assign specific vibrational modes to functional groups. nih.govresearchgate.net Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net Comparing these predicted spectra with experimental ones helps to confirm the synthesized structure and provides a deeper understanding of the molecule's electronic environment.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Feature | Approximate Value/Region |

|---|---|---|

| IR | C=O stretch | ~1700-1730 cm⁻¹ |

| IR | O-H stretch (acid) | ~2500-3300 cm⁻¹ (broad) |

| ¹³C NMR | Carboxyl Carbon (C=O) | ~165-170 ppm |

| ¹³C NMR | Carbon-Iodine (C-I) | ~90-100 ppm |

| ¹⁹F NMR | Aromatic Fluorine | ~ -110 to -140 ppm (relative to CFCl₃) |

Note: These values are illustrative and based on typical ranges for the respective functional groups and environments.

Future Directions and Emerging Research Avenues for 2,5 Difluoro 4 Iodobenzoic Acid

Development of New Synthetic Strategies and Environmentally Benign Protocols

The synthesis of 2,5-Difluoro-4-iodobenzoic acid and its analogs is a critical area for future research, with an emphasis on developing more efficient and sustainable methods.

Current synthetic approaches often involve multi-step sequences that can be cumbersome and generate significant waste. One documented route involves the deprotonation of a fluoroarene precursor with an organolithium reagent followed by carboxylation. Future work will likely focus on refining these methods and exploring new catalytic systems.

Key areas for development include:

Catalytic C-H Activation/Carboxylation: A major goal is the direct, late-stage carboxylation of a suitable 1,4-diiodo-2,5-difluorobenzene precursor. This would streamline the synthesis and reduce the reliance on pre-functionalized starting materials.

Flow Chemistry: The implementation of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reaction control for the synthesis of this and related polyhalogenated compounds.

Greener Solvents and Reagents: A shift towards more environmentally friendly solvents and reagents is a priority. This includes exploring alternatives to traditional organic solvents and developing catalytic systems that operate under milder conditions. For instance, recent advancements in the synthesis of other fluorinated compounds have focused on avoiding per- and polyfluoroalkyl substances (PFAS) and utilizing safer fluorinating agents. Similarly, the development of eco-friendly conversion processes for related compounds, such as the synthesis of sulfonyl fluorides using non-toxic by-products, sets a precedent for future work on this compound. eurekalert.orgsciencedaily.com

Exploration of Unconventional Reactivity and Novel Transformative Pathways

The distinct electronic properties conferred by the fluorine and iodine substituents, along with the carboxylic acid group, suggest a rich and largely unexplored reactivity profile for this compound.

Future research is expected to delve into:

Halogen Bonding: The iodine atom in this compound is a potential halogen bond donor. The strength of this interaction is influenced by the electron-withdrawing fluorine atoms on the benzene (B151609) ring. chemistryviews.org Research into the halogen bonding capabilities of this molecule could lead to its use in supramolecular chemistry and organocatalysis. nih.gov

Orthogonal Reactivity: The different reactivities of the C-I and C-F bonds, as well as the carboxylic acid, allow for selective, stepwise functionalization. Future studies will likely focus on developing orthogonal reaction conditions to selectively target each functional group, enabling the synthesis of complex, highly substituted aromatic structures.

Photoredox Catalysis: The generation of aryl carboxy radicals from benzoic acids using photoredox catalysis has been shown to be a powerful tool for forming new C-C bonds. researchgate.net Investigating the behavior of this compound under such conditions could unlock novel synthetic transformations.

Expansion of Applications in Chemical Synthesis and Functional Materials

The unique structural features of this compound make it a promising building block for a wide range of applications, from pharmaceuticals to advanced materials.

In chemical synthesis, it can serve as a key intermediate for:

Cross-Coupling Reactions: The iodo-substituent is a prime handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds.

Synthesis of Heterocycles: The strategic placement of functional groups makes it a valuable precursor for the synthesis of complex heterocyclic scaffolds, which are prevalent in medicinal chemistry.

In the realm of functional materials, future research could explore its use in:

Liquid Crystals: Benzoic acid derivatives are known to exhibit liquid crystalline properties. tandfonline.comtandfonline.comnih.govnih.gov The rigid, polyhalogenated core of this compound could be exploited to design novel liquid crystalline materials with unique optical and electronic properties.

Metal-Organic Frameworks (MOFs): Halogenated organic linkers are increasingly used in the design of MOFs to tune their properties for applications such as gas storage and separation. alfa-chemistry.comchemistryviews.orgrsc.orgacs.org The carboxylic acid group of this compound makes it an ideal candidate for incorporation into MOF structures.

Advanced Computational Design and Prediction of Novel Derivatives

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of new applications for this compound and its derivatives.

Future computational studies are likely to focus on:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the reactivity of the different functional groups, predict the outcomes of various reactions, and guide the development of new synthetic methodologies. researchgate.netresearchgate.netrsc.orgnih.gov

Designing Novel Functional Molecules: Computational screening can be employed to design new derivatives of this compound with tailored electronic, optical, and biological properties for specific applications.

Understanding Intermolecular Interactions: Modeling studies can provide detailed insights into the nature and strength of non-covalent interactions, such as halogen bonding and π-π stacking, which are crucial for the design of supramolecular assemblies and functional materials.

Synergistic Approaches Combining Experimental and Theoretical Investigations

The most rapid and impactful advances in the chemistry of this compound will likely come from a close integration of experimental and computational approaches.

This synergistic strategy will enable:

Rational Catalyst and Reagent Design: Computational modeling can be used to design new catalysts and reagents with enhanced reactivity and selectivity, which can then be synthesized and tested in the laboratory. rsc.org

Elucidation of Reaction Mechanisms: A combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational analysis can provide a detailed understanding of complex reaction mechanisms.

Accelerated Discovery of New Materials: Computational predictions of material properties can guide the synthesis and characterization of new functional materials, such as MOFs and liquid crystals, with desired performance characteristics. acs.orgnih.gov

The exploration of polyhydroxybutyrate (B1163853) (PHB) production using integrated experimental and computational modeling serves as a strong example of how this synergy can decipher metabolic factors and propose engineering strategies to enhance production. nih.gov A similar approach can be applied to the study of this compound to unlock its full potential.

Q & A

Q. What are the recommended synthetic routes for preparing 2,5-Difluoro-4-iodobenzoic acid, and what factors influence yield optimization?

Methodological Answer: A common approach involves halogenation of a benzoic acid precursor. For example, iodination at the para position can be achieved using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to minimize side reactions . Fluorination at the 2,5-positions typically employs diethylaminosulfur trifluoride (DAST) or other fluorinating agents, with strict anhydrous conditions to prevent hydrolysis . Yield optimization requires monitoring reaction time, stoichiometry of reagents, and purification via recrystallization (e.g., using ethanol/water mixtures) . Safety protocols for handling volatile fluorinating agents must be prioritized .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: Combine multiple analytical techniques:

- NMR Spectroscopy : NMR is critical for confirming fluorine positions (δ ~ -110 to -130 ppm for aromatic F), while NMR identifies iodinated carbons (deshielded signals) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M-H] for benzoic acids) and isotopic patterns from iodine () .

- Elemental Analysis : Quantify C, H, F, and I to validate stoichiometry.

Cross-validate results to resolve discrepancies, such as unexpected byproducts detected via HPLC .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density Functional Theory (DFT) calculations can model electronic effects of substituents. For instance:

- The electron-withdrawing fluorine groups activate the iodinated position for Suzuki-Miyaura coupling by polarizing the C-I bond.

- Calculate Fukui indices to identify nucleophilic/electrophilic sites or use molecular electrostatic potential (MEP) maps to visualize charge distribution .

Experimental validation involves comparing predicted coupling rates (e.g., with aryl boronic acids) against observed yields under varying conditions (e.g., Pd catalysts, bases) .

Q. What strategies resolve contradictory spectroscopic data for derivatives of this compound?

Methodological Answer:

- Case Study : If NMR suggests a single product but MS indicates multiple masses, use preparative HPLC to isolate components and re-analyze.

- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of substitution) by growing single crystals in DMSO/water mixtures .

- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation due to steric effects from iodine) by variable-temperature experiments .

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound derivatives?

Methodological Answer:

- Factors : Temperature, solvent polarity, catalyst loading, and reagent ratios.

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield. For example, a central composite design might reveal that elevated temperatures (>80°C) degrade iodine-containing intermediates, favoring lower temperatures with longer reaction times .

- Validation : Confirm optimal conditions with triplicate runs and statistical analysis (e.g., ANOVA) .

Handling Stability and Reactivity

Q. What precautions are necessary to prevent decomposition of this compound during storage?

Methodological Answer:

- Storage : Keep in amber vials at 2–8°C under inert atmosphere (argon) to prevent photodegradation of the C-I bond and oxidation of the carboxylic acid group .

- Stability Monitoring : Use accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to track degradation products like deiodinated or decarboxylated species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.